1-Boc-4-(morpholin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-[(TERT-BUTOXY)CARBONYL]-4-(MORPHOLIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a morpholine group and a tert-butoxycarbonyl (BOC) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-[(TERT-BUTOXY)CARBONYL]-4-(MORPHOLIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Protection with BOC Group: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
1-[(TERT-BUTOXY)CARBONYL]-4-(MORPHOLIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
1-[(TERT-BUTOXY)CARBONYL]-4-(MORPHOLIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is employed in the design and synthesis of novel therapeutic agents, including potential drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(TERT-BUTOXY)CARBONYL]-4-(MORPHOLIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The BOC group provides stability and protection to the amine functionality, allowing the compound to participate in various biochemical pathways without undergoing premature degradation. The morpholine group enhances its solubility and facilitates its binding to target molecules, thereby modulating their activity.
Comparison with Similar Compounds
1-[(TERT-BUTOXY)CARBONYL]-4-(MORPHOLIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID can be compared with similar compounds such as:
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: This compound lacks the morpholine group, making it less versatile in certain applications.
N-BOC-4-Piperidinecarboxylic acid: Similar in structure but with different substituents, leading to variations in reactivity and application.
The uniqueness of 1-[(TERT-BUTOXY)CARBONYL]-4-(MORPHOLIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties that are advantageous in research and industrial applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-morpholin-4-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)22-13(20)16-6-4-15(5-7-16,12(18)19)17-8-10-21-11-9-17/h4-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOLLNDXSSDMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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